molecular formula C13H21NO B13282414 4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol

4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol

Cat. No.: B13282414
M. Wt: 207.31 g/mol
InChI Key: GFBKIEKQFZTBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenol group substituted with a methyl group at the 4-position and an aminomethyl group at the 2-position, which is further substituted with a 3-methylbutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.

    Formation of Aminomethyl Intermediate: The p-cresol undergoes a Mannich reaction with formaldehyde and 3-methylbutylamine to form the aminomethyl intermediate.

    Final Product Formation: The intermediate is then subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((Isopentylamino)methyl)-4-methylphenol: Similar structure with slight variations in the substituent groups.

    4-Methyl-2-{[(2-methylbutyl)amino]methyl}phenol: Another analog with different alkyl chain length.

Uniqueness

4-Methyl-2-{[(3-methylbutyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methyl-2-[(3-methylbutylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-10(2)6-7-14-9-12-8-11(3)4-5-13(12)15/h4-5,8,10,14-15H,6-7,9H2,1-3H3

InChI Key

GFBKIEKQFZTBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.